Fmoc-3-chloro-D-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

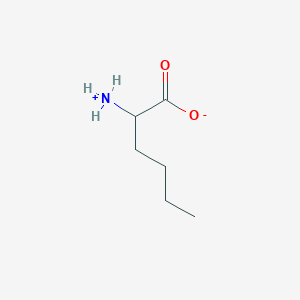

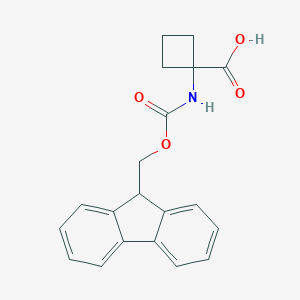

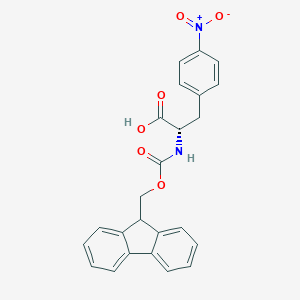

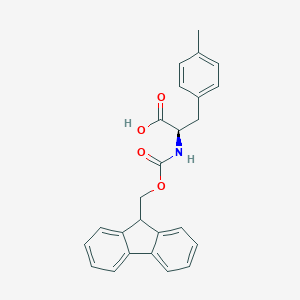

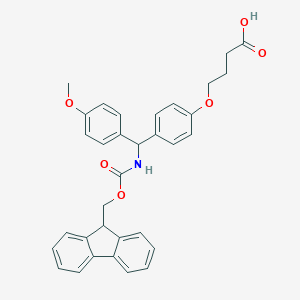

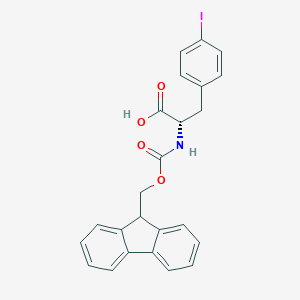

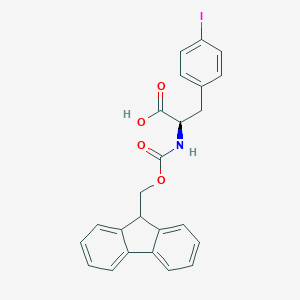

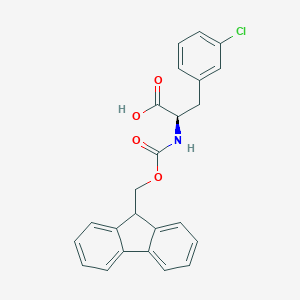

“Fmoc-3-chloro-D-phenylalanine” is a chemical compound with the molecular formula C24H20ClNO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of Fmoc-phenylalanine-based hydrogels has been reported in the literature . The hydrogels were synthesized using trisodium citrate as a pH modulator and compared with the previously reported pH modulator glucono-δ-lactone .

Molecular Structure Analysis

The molecular weight of “Fmoc-3-chloro-D-phenylalanine” is 421.87 . The InChI string representation of its structure is 1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 .

Physical And Chemical Properties Analysis

“Fmoc-3-chloro-D-phenylalanine” is a solid substance . It has a density of 1.337±0.06 g/cm3, a boiling point of 640.9±55.0 °C, a flashing point of 341.4°C, and a refractive index of 1.637 .

科学的研究の応用

Antibiofilm Activity

Fmoc-3-chloro-D-phenylalanine: has been identified as having significant antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms . This compound can inhibit the formation of biofilms and eradicate existing biofilms, which are major contributors to bacterial infections and antibiotic resistance. The surfactant properties of Fmoc-amino acids play a crucial role in this process, disrupting the extracellular matrix and reducing bacterial cell populations.

Hydrogel Formation

The self-assembly properties of Fmoc-3-chloro-D-phenylalanine facilitate the formation of hydrogels . These hydrogels are crucial in biomedical applications, particularly in drug delivery systems. The compound’s ability to form stable non-covalent interactions under specific conditions makes it an excellent candidate for creating hydrogels that can be used for sustained release of therapeutic agents.

Antimicrobial Properties

Recent studies have shown that Fmoc-3-chloro-D-phenylalanine exhibits antimicrobial properties, especially against Gram-positive bacteria, including MRSA . Its weak activity against Gram-negative bacteria is attributed to the compound’s inability to penetrate the outer membrane effectively.

Peptide Synthesis

Fmoc-3-chloro-D-phenylalanine: is utilized in the synthesis of peptides . The Fmoc group protects the amino acid during the synthesis process, which is a critical step in the production of peptides for therapeutic and research purposes.

Safety and Hazards

“Fmoc-3-chloro-D-phenylalanine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

将来の方向性

The future directions of “Fmoc-3-chloro-D-phenylalanine” research could involve further exploration of its antimicrobial properties . Additionally, the role of pH modulators in affecting various parameters such as the ability to alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility could be investigated .

作用機序

Target of Action

Fmoc-3-chloro-D-phenylalanine, also known as Fmoc-D-phe(3-Cl)-OH, is a derivative of phenylalanine

Mode of Action

It’s known that fmoc-amino acids, including fmoc-phenylalanine, exhibit antibacterial activity due to their surfactant properties . Surfactants can disrupt bacterial cell membranes, leading to cell lysis and death .

Result of Action

Fmoc-3-chloro-D-phenylalanine, like other Fmoc-amino acids, has been found to form hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications . The formation of these hydrogels is a result of the self-assembly of the Fmoc-phenylalanine molecule, which is influenced by factors such as pH, buffer ions, and the flexibility of the phenylalanine side chain .

Action Environment

The action of Fmoc-3-chloro-D-phenylalanine can be influenced by environmental factors. For instance, the formation of hydrogels by Fmoc-phenylalanine is influenced by physical and thermal stimuli . Additionally, the safety data sheet for Fmoc-3-chloro-D-phenylalanine suggests handling the compound in a well-ventilated place and avoiding the formation of dust and aerosols .

特性

IUPAC Name |

(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZAKKJRIKXQPY-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427304 |

Source

|

| Record name | Fmoc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205526-23-4 |

Source

|

| Record name | Fmoc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。